molecular formula C18H12BrN3O3 B593203 GSK-3 Inhibitor X CAS No. 740841-15-0

GSK-3 Inhibitor X

Cat. No.: B593203
CAS No.: 740841-15-0
M. Wt: 398.2
InChI Key: MENDIXKFTXYTHJ-TWNGPSNKSA-N
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Mechanism of Action

Mode of Action

BIO-Acetoxime interacts with its targets, GSK-3α and GSK-3β, by binding to the ATP-binding pocket . This interaction inhibits the activity of GSK-3, thereby blocking the phosphorylation and degradation of β-catenin . This allows β-catenin to activate the transcription of WNT pathway-controlled genes .

Biochemical Pathways

The primary biochemical pathway affected by BIO-Acetoxime is the WNT signaling pathway . By inhibiting GSK-3, BIO-Acetoxime prevents the degradation of β-catenin, a key component of the WNT pathway . This leads to the activation of WNT pathway-controlled genes .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of a compound . Factors such as the compound’s chemical structure, its interactions with biological systems, and the route of administration can all influence its ADME properties .

Result of Action

The inhibition of GSK-3 by BIO-Acetoxime has several molecular and cellular effects. It has been shown to relieve Herpes Simplex Virus-1 (HSV-1) induced cytopathic effects and apoptosis . Furthermore, it suppresses the expression of HSV-1 genes, such as ICP0 and ICP27 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BIO-Acetoxime. Factors such as temperature and pH can affect the structure and function of enzymes, including GSK-3 . Changes in these factors can disrupt the hydrogen bonds within enzymes, causing them to denature and potentially affecting the efficiency with which they catalyze reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

BIO-acetoxime is synthesized through a series of chemical reactions starting from indirubin. The reaction conditions typically involve the use of bromine and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods

The industrial production of BIO-acetoxime follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BIO-acetoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxime, amine, and substituted derivatives of BIO-acetoxime .

Properties

IUPAC Name

[(E)-[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3/b22-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDSYNWJCPDHLL-CJLVFECKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C/1\C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648024
Record name 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667463-85-6
Record name 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 667463-85-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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